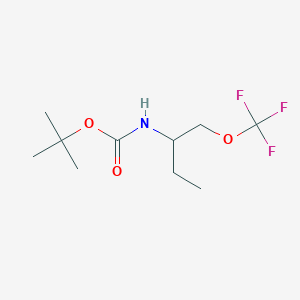
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is a compound that features a trifluoromethoxy group, which is known for its unique properties in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it a valuable entity in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethoxy group into the molecular structure. Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds. The process often involves the use of innovative reagents that allow for the efficient incorporation of the trifluoromethoxy group under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of cost-effective and environmentally friendly reagents is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups that exhibit comparable properties and applications.
Difluoromethylated compounds: Molecules containing difluoromethyl groups that share some chemical and biological characteristics with trifluoromethoxylated compounds
Uniqueness
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific molecular structure, which combines the trifluoromethoxy group with a carbamic acid ester. This combination imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H18F3NO3 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
DCFVKUGBDIZNLT-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(F)(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


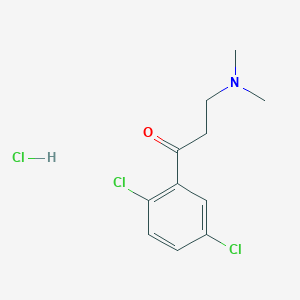
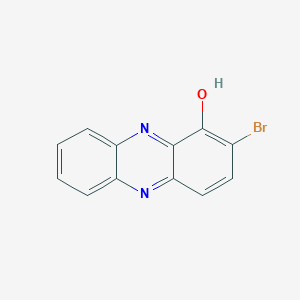
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
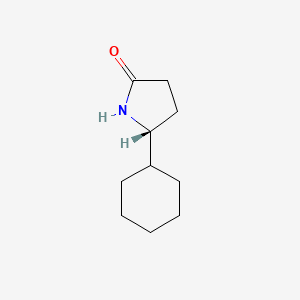
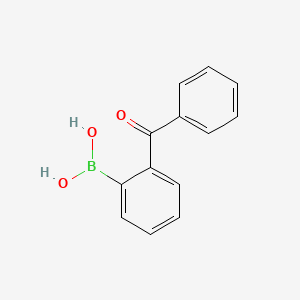
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
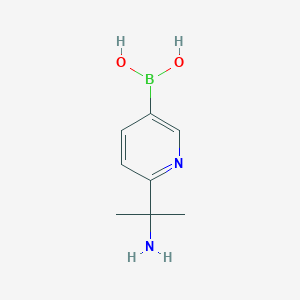

![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
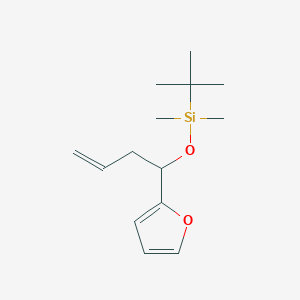
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
